4-Demethoxydaunorubicinol
Overview
Description
4-Demethoxydaunorubicinol is a secondary alcohol metabolite of the anthracycline antineoplastic agent idarubicin. It is known for its significant role in the treatment of various types of leukemia, particularly acute myeloid leukemia. This compound is formed through the reduction of the carbonyl group in idarubicin, resulting in a compound with similar cytotoxic properties but with a higher risk of cardiotoxicity .
Mechanism of Action
Target of Action
4-Demethoxydaunorubicinol, also known as Idarubicinol, primarily targets DNA within cancer cells. It intercalates into DNA strands, disrupting the function of topoisomerase II, an enzyme crucial for DNA replication and repair . This interference prevents the proper unwinding and replication of DNA, leading to cell death.
Mode of Action
Idarubicinol inserts itself between DNA base pairs, stabilizing the DNA-topoisomerase II complex and preventing the re-ligation of DNA strands. This action results in DNA strand breaks and inhibits the synthesis of macromolecules necessary for cell survival . The compound’s strong binding capacity to DNA enhances its efficacy in inducing DNA strand breaks compared to other anthracyclines .
Biochemical Pathways
The primary biochemical pathway affected by Idarubicinol is the DNA replication pathway. By inhibiting topoisomerase II, Idarubicinol disrupts the normal replication and transcription processes. This leads to the activation of DNA damage response pathways, including the p53 pathway, which can induce apoptosis (programmed cell death) in cancer cells .
Pharmacokinetics
Idarubicinol exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME). It is more lipophilic than its parent compound, Idarubicin, which enhances its cellular uptake and bioavailability . The compound is metabolized in the liver and excreted primarily through the bile and urine .
Result of Action
The molecular and cellular effects of Idarubicinol include the induction of DNA strand breaks, inhibition of DNA synthesis, and activation of apoptosis pathways. These actions result in the effective killing of cancer cells, particularly in leukemic conditions . The compound’s ability to accumulate intracellularly and bind strongly to DNA contributes to its potent antileukemic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other cellular components can influence the stability and efficacy of Idarubicinol. For instance, the compound’s stability may be affected by the acidic environment of lysosomes, where it can be sequestered and potentially inactivated . Additionally, the presence of efflux pumps in multidrug-resistant cells can reduce the intracellular concentration of Idarubicinol, impacting its efficacy .
Idarubicinol’s unique properties and mechanisms make it a valuable agent in the treatment of certain cancers, particularly acute leukemias. Its ability to effectively disrupt DNA processes and induce cell death highlights its potential in cancer therapy.
: Europe PMC : Springer : Wikipedia
Biochemical Analysis
Biochemical Properties
Idarubicinol exerts its cytotoxicity through the stabilization of the cleavable complex between DNA and topoisomerase II . This interaction prevents DNA unwinding, thereby interfering with DNA replication and RNA transcription . The absence of a methoxy group in Idarubicinol increases its fat solubility and cellular uptake .
Cellular Effects
Idarubicinol has shown significant cytotoxic activity in many malignancies . It inserts itself into DNA, preventing DNA unwinding by interfering with the enzyme topoisomerase II . This interaction disrupts critical cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Idarubicinol involves its intercalation into DNA and the inhibition of topoisomerase II . This results in the stabilization of the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes . This disruption of DNA replication and RNA transcription leads to cell death .
Temporal Effects in Laboratory Settings
After intravenous and oral administration in humans, Idarubicinol is rapidly metabolized . The plasma levels of this metabolite are consistently higher than those of the unchanged drug . The plasma elimination of Idarubicinol is substantially longer than that of the parent drug Idarubicin .
Dosage Effects in Animal Models
The effects of Idarubicinol vary with different dosages in animal models . The pharmacokinetics of Idarubicinol follow a 2- or 3-compartment plasma disappearance with half-life values of 13 min, 2.4h, and 16h . The clearance is approximately 60 L/h/m2 and the volume of distribution at steady-state is 1500 L/m2 .
Metabolic Pathways
Idarubicinol is characterized by metabolic transformation into a 13-dihydro derivative . This metabolite has been shown to be as active as the parent compound in in vitro models .
Transport and Distribution
The transport and distribution of Idarubicinol within cells and tissues are influenced by its increased lipophilicity compared to daunorubicin . This property allows for greater cellular uptake and distribution within the cell .
Subcellular Localization
The subcellular localization of Idarubicinol is primarily within the nucleus due to its interaction with DNA . Its ability to intercalate into DNA allows it to exert its effects directly at the genetic material of the cell, influencing cell function and viability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Demethoxydaunorubicinol is primarily formed through the metabolic reduction of idarubicin. This reduction is catalyzed by aldo-keto reductases and carbonyl reductases, specifically AKR1A1, AKR1B1, AKR1C3, and CBR1/3 . The reaction conditions typically involve the presence of these enzymes in various cell lines, with inhibitors such as menadione and ranirestat being used to study the inhibition of this metabolic step .
Industrial Production Methods: Industrial production of idarubicinol is not commonly practiced as it is primarily a metabolite of idarubicin. the production of idarubicin itself involves complex synthetic routes, including the use of daunorubicin as a starting material, followed by a series of chemical reactions to introduce the necessary functional groups .
Chemical Reactions Analysis
Types of Reactions: 4-Demethoxydaunorubicinol undergoes several types of chemical reactions, including:
Reduction: The primary reaction leading to its formation from idarubicin.
Oxidation: Potential oxidation reactions can occur, although they are less common.
Substitution: Various substitution reactions can occur at different functional groups.
Common Reagents and Conditions:
Reduction: Catalyzed by aldo-keto reductases and carbonyl reductases.
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or molecular oxygen.
Substitution: Can involve nucleophiles or electrophiles depending on the specific reaction.
Major Products:
Reduction: this compound is the major product formed from the reduction of idarubicin.
Oxidation and Substitution: Various oxidized or substituted derivatives of idarubicinol can be formed, although these are less commonly studied.
Scientific Research Applications
4-Demethoxydaunorubicinol has several scientific research applications, including:
Chemistry: Studying the metabolic pathways and enzyme kinetics involved in its formation.
Biology: Investigating its role in cellular processes and its cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Daunorubicin: An anthracycline antineoplastic agent with similar cytotoxic properties but lower lipophilicity.
Doxorubicin: Another anthracycline with a broader spectrum of activity but higher cardiotoxicity.
Epirubicin: A derivative of doxorubicin with reduced cardiotoxicity.
Uniqueness: 4-Demethoxydaunorubicinol is unique due to its formation as a metabolite of idarubicin and its significant role in contributing to the cardiotoxicity associated with anthracycline treatments. Unlike other alcohol metabolites of anthracyclines, idarubicinol retains high cytotoxic activity, making it a critical compound for studying the safety and efficacy of anthracycline-based therapies .
Properties
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-[(1R)-1-hydroxyethyl]-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10-11,15-17,21,28-29,32-34H,7-9,27H2,1-2H3/t10-,11+,15-,16-,17-,21+,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIBSUUWQWSRQV-LIWFTHACSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(C)O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)([C@@H](C)O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86189-66-4 | |
Record name | Idarubicinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086189664 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does idarubicinol exert its antitumor effects?
A1: Like its parent compound, idarubicin, idarubicinol primarily exerts its antitumor effects through multiple mechanisms:
- DNA Intercalation: Idarubicinol inserts itself between DNA base pairs, interfering with DNA replication and transcription. [, , ]
- Topoisomerase II Inhibition: Idarubicinol inhibits topoisomerase II, an enzyme essential for DNA replication and repair, leading to DNA strand breaks and cell death. [, , ]
- Free Radical Generation: Idarubicinol can contribute to the generation of reactive oxygen species (ROS), which damage cellular components like DNA, lipids, and proteins, ultimately promoting cell death. [, ]
Q2: Does idarubicinol demonstrate different levels of DNA damage compared to idarubicin?
A2: Yes, studies on mouse fibrosarcoma cells have shown that while both idarubicin and idarubicinol can induce DNA single-strand breaks, the concentrations needed for idarubicin and idarubicinol to produce 50% growth inhibition were significantly lower than those inducing noticeable DNA damage. []
Q3: Is there a difference in intracellular distribution between idarubicinol and other anthracyclines?
A3: Research suggests that idarubicin and idarubicinol exhibit similar intracellular distribution patterns, maintaining consistent localization within both drug-sensitive and resistant cells. This contrasts with daunorubicin, which shows altered distribution in resistant cells, potentially contributing to the differential resistance profiles observed. []
Q4: What is the molecular formula and weight of idarubicinol?
A4: The molecular formula of idarubicinol is C26H30NO9. Its molecular weight is 498.5 g/mol.
Q5: Are there any specific material compatibility or stability concerns with idarubicinol? Does it have any catalytic properties?
A5: The provided research papers primarily focus on the pharmacological and pharmacokinetic aspects of idarubicinol. Information regarding its material compatibility, stability outside biological contexts, or potential catalytic properties is not detailed in these studies.
Q6: How does the structure of idarubicinol, compared to other anthracyclines, influence its activity and potency?
A6: Idarubicinol, as the 4-demethoxy derivative of daunorubicinol, possesses unique structural features contributing to its pharmacological profile:
- Lipophilicity: The absence of the methoxy group at position 4 increases its lipophilicity compared to daunorubicinol, potentially enhancing its cellular uptake and contributing to its ability to overcome multidrug resistance in certain cases. [, ]
- Metabolism: The presence of the hydroxyl group at position 13 differentiates idarubicinol from its parent compound, idarubicin. This structural difference is key to its metabolic pathway and activity. [, ]
Q7: What are the stability challenges associated with idarubicinol, and what formulation strategies are employed to overcome them?
A7: The research papers provided do not specifically address the stability challenges and formulation strategies for idarubicinol. They primarily focus on its pharmacokinetic properties and activity in biological systems.
Q8: What are the specific SHE (Safety, Health, and Environment) regulations surrounding idarubicinol?
A8: The provided research articles primarily focus on the scientific and clinical aspects of idarubicinol and do not delve into specific SHE regulations. As a potent cytotoxic compound, standard handling procedures for hazardous drugs should be followed.
Q9: What is the pharmacokinetic profile of idarubicinol?
A9: Idarubicinol exhibits unique pharmacokinetic characteristics:
- Formation: It is the primary metabolite of idarubicin, formed via reduction by carbonyl reductase enzymes. [, , ]
- Plasma Levels: Following idarubicin administration, idarubicinol plasma concentrations surpass those of the parent drug and persist for a longer duration. [, , ]
- Half-Life: Idarubicinol has a longer half-life compared to idarubicin, leading to its accumulation in plasma, particularly during prolonged administration. [, , ]
- Elimination: While the exact pathways are not fully elucidated in these papers, biliary excretion is suggested as the major elimination route for anthracyclines, including idarubicinol. []
Q10: Does the route of idarubicin administration affect idarubicinol exposure?
A10: Yes, oral administration of idarubicin generally results in a higher metabolic ratio of idarubicinol to idarubicin in plasma compared to intravenous administration. []
Q11: Is there evidence of idarubicinol penetrating the blood-brain barrier?
A11: While limited, some studies suggest that idarubicinol might demonstrate limited penetration of the blood-brain barrier, though at low levels. [, ]
Q12: Does food intake influence the pharmacokinetics of idarubicinol?
A12: Food intake does not seem to significantly affect the pharmacokinetics of idarubicinol. []
Q13: How does the pharmacokinetic profile of idarubicinol in elderly patients differ from that in younger patients?
A13: Studies indicate that the apparent terminal half-life of idarubicinol is significantly prolonged in elderly patients compared to younger patients. []
Q14: What is the in vitro and in vivo efficacy of idarubicinol against cancer cells?
A14:
- In vitro: Idarubicinol demonstrates significant cytotoxicity against various cancer cell lines, including multidrug-resistant cell lines, though often at slightly higher concentrations than idarubicin. [, , ]
- In vivo: While direct in vivo efficacy studies on idarubicinol are limited in the provided research, its presence at higher concentrations and for a longer duration than idarubicin suggests a potential contribution to the overall antitumor activity observed with idarubicin treatment. [, ]
Q15: What are the known mechanisms of resistance to idarubicinol?
A15: While idarubicin might partially overcome some forms of multidrug resistance, particularly those associated with P-glycoprotein overexpression, research suggests that idarubicinol might still be susceptible to multidrug resistance mechanisms. [, ] This highlights the complexity of drug resistance and the need for further investigation into mechanisms specific to idarubicinol.
Q16: What is the toxicity profile of idarubicinol?
A16: While the research provided doesn't explicitly isolate the toxicity profile of idarubicinol, it is likely to share a similar toxicity profile with idarubicin, given its structural similarity and activity. Myelosuppression is a known dose-limiting toxicity of idarubicin, and its metabolite could contribute to this effect. [, ]
Q17: Are there specific drug delivery systems, biomarkers, or analytical techniques unique to idarubicinol?
A17: The provided studies do not detail any specific drug delivery systems, biomarkers, or analytical techniques uniquely designed for idarubicinol. Standard analytical techniques like high-performance liquid chromatography are employed for its detection and quantification. [, ]
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